6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate
Description
This compound is a structurally complex heterocyclic molecule featuring a 4-oxo-4H-pyran core esterified with 2-fluorobenzoic acid. A 1,3,4-thiadiazole ring bearing a 5-acetamido substituent is linked via a thioether-methyl bridge to the pyran ring.
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-10-6-13(23)14(7-25-10)26-15(24)11-4-2-3-5-12(11)18/h2-7H,8H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUHWWITROZQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is a novel organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 382.36 g/mol. Its structure incorporates multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.36 g/mol |
| CAS Number | 896015-59-1 |
Synthesis
The synthesis of this compound typically involves several steps, starting from easily accessible precursors. The method often includes the formation of the thiadiazole ring followed by the introduction of the pyran and benzoate moieties through various coupling reactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing thiadiazole derivatives. For instance, a related study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds ranged from 29 μM to over 70 μM, indicating promising anticancer activity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, potentially inhibiting key pathways involved in cell proliferation and survival. Thiadiazole derivatives have been shown to disrupt cellular processes by inducing apoptosis in cancer cells .
Antifungal Activity
In addition to antitumor properties, compounds with similar functional groups have also demonstrated antifungal activity. For example, certain thiadiazole-based derivatives were evaluated for their efficacy against phytopathogenic fungi, showing moderate to potent inhibition rates . This suggests that the compound may also hold promise as an antifungal agent.
Study on Cytotoxicity
A study focused on synthesizing and evaluating the cytotoxic effects of thiadiazole derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value as low as 29 μM . This underscores the potential for further development in cancer therapeutics.
Antifungal Evaluation
Another investigation assessed the antifungal properties of related thiadiazole compounds against various fungal strains. The results indicated that some derivatives achieved inhibitory rates between 67% and 89% against targeted fungi . Such findings highlight the versatility of these compounds in addressing both cancer and fungal infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
6-(((5-Propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-Fluorobenzoate (CAS 896018-32-9)
- Structural Difference : Replaces acetamido (-NHCOCH₃) with propionamido (-NHCOCH₂CH₃) and positions fluorine at the 3-position of the benzoate.
- Molecular Weight : 435.5 g/mol (vs. target compound’s ~435–448 g/mol range).
- Impact : Increased alkyl chain length may enhance lipophilicity but reduce solubility in polar solvents .
6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-Fluorobenzoate (CAS 877651-92-8)
Variations in the Benzoate Moiety
- 6-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-Nitrobenzoate (CAS 896016-19-6) Structural Difference: Replaces 2-fluorobenzoate with 4-nitrobenzoate. Molecular Weight: 448.4 g/mol.
4-Oxo-6-(((5-(Thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-Dimethoxybenzoate (CAS 877642-71-2)
Comparative Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₇H₁₂FN₃O₅S₂ | ~435–448* | 2-Fluorobenzoate, 5-acetamido |
| 896018-32-9 | C₁₈H₁₄FN₃O₅S₂ | 435.5 | 3-Fluorobenzoate, 5-propionamido |
| 896016-19-6 | C₁₇H₁₂N₄O₇S₂ | 448.4 | 4-Nitrobenzoate, 5-acetamido |
| 877651-92-8 | C₂₁H₂₀FN₃O₅S₂ | 477.5 | 2-Fluorobenzoate, 5-2-ethylbutanamido |
| 877642-71-2 | C₂₂H₁₇N₃O₇S₃ | 531.6 | 3,4-Dimethoxybenzoate, thiophene-2-carboxamido |
Potential Bioactivity and Structure-Activity Relationships (SAR)
- Thiadiazole Modifications : Acetamido and propionamido groups may enhance hydrogen bonding with enzyme active sites, while bulkier substituents (e.g., 2-ethylbutanamido) could reduce binding affinity .
- Benzoate Electronic Effects : Fluorine (electron-withdrawing) vs. methoxy (electron-donating) groups influence ester hydrolysis rates and target interactions. For example, nitro groups (CAS 896016-19-6) may confer stability but limit solubility .
- Antimicrobial Potential: Structural similarity to cefazolin (), a cephalosporin antibiotic, suggests possible β-lactamase inhibition or bacterial cell wall disruption mechanisms.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves: (i) Thiadiazole ring formation via cyclization of thiosemicarbazide derivatives. (ii) Coupling the thiadiazole moiety to the pyran ring using a thiomethyl linker. (iii) Esterification with 2-fluorobenzoic acid.
- Key steps : Use anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
- Characterization : Confirm structure using -NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and IR (C=O stretch at ~1700 cm) .
Q. What spectroscopic techniques are critical for structural confirmation?
- Primary tools :
- NMR : Assign peaks for the pyran ring (δ 5.5–6.5 ppm) and thiadiazole (δ 8.0–8.5 ppm).
- Mass spectrometry : Confirm molecular ion ([M+H]) matching the theoretical mass (e.g., ~435–485 g/mol depending on substituents) .
- Advanced validation : 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when encountering inconsistent yields during synthesis?
- Troubleshooting :
- Solvent effects : Replace polar aprotic solvents (e.g., DMF) with THF if hydrolysis occurs.
- Catalyst screening : Test bases like triethylamine or DBU to enhance coupling efficiency.
- In-line monitoring : Use HPLC or TLC to track intermediate formation .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
- Approach :
- Dynamic effects : Check for rotamers or tautomers (e.g., keto-enol tautomerism in the pyran ring).
- Impurity profiling : Compare with analogs (e.g., ’s 2-chloro-6-fluorobenzoate derivative) to identify substituent-induced shifts .
- Validation : Computational modeling (DFT) predicts chemical shifts and validates assignments .
Q. What strategies are effective for elucidating biological activity in absence of prior data?
- Screening workflow : (i) In vitro assays : Antimicrobial (MIC against S. aureus), anticancer (IC in MCF-7 cells). (ii) Target prediction : Molecular docking against enzymes (e.g., DNA gyrase for antimicrobial activity) .
- Data interpretation : Compare with structurally similar compounds (e.g., ’s analog showed IC = 12 µM in HeLa cells) .
Q. How can stability under varying pH conditions impact formulation for in vivo studies?
- Experimental design :
- Incubate the compound in buffers (pH 1.2–7.4) at 37°C.
- Monitor degradation via HPLC (e.g., half-life < 2 h at pH 1.2 suggests gastric instability).
- Mitigation : Use enteric coatings or prodrug strategies to enhance stability .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported biological activities across studies?
- Root cause analysis :
- Substituent effects : The 2-fluorobenzoate group (this compound) vs. 2-chloro-6-fluorobenzoate () alters lipophilicity (clogP 3.2 vs. 3.8), impacting membrane permeability .
- Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
Methodological Tables
Advanced Topics
Q. What in vitro models are suitable for assessing metabolic stability?
- Liver microsomes : Incubate with NADPH and monitor parent compound depletion (LC-MS).
- CYP450 inhibition : Screen against isoforms (e.g., CYP3A4) using fluorescent substrates .
Q. How can solubility limitations be overcome for in vivo studies?
- Strategies :
- Co-solvents : Use cyclodextrins or PEG-400.
- Nanoformulations : Encapsulate in liposomes (size < 200 nm via DLS) .
Q. What computational tools are recommended for SAR studies?
- Software :
- Molecular docking (AutoDock Vina) : Predict binding to kinases or proteases.
- ADMET prediction (SwissADME) : Estimate bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
